molecular formula C8H14ClNO4 B2627265 (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate CAS No. 1332329-90-4

(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate

Cat. No.: B2627265
CAS No.: 1332329-90-4
M. Wt: 223.65
InChI Key: BOBMMJJMRLKXID-LURJTMIESA-N
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Description

(S)-Chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate is a chiral ester derivative of valine, characterized by a methoxycarbonyl-protected amino group and a chloromethyl ester moiety. Its molecular formula is C₁₁H₂₀ClNO₄, with a molecular weight of 265.73 g/mol and a CAS number of 40224-39-3 . The compound is typically a colorless to pale yellow liquid with a predicted density of 1.116 g/cm³ and a boiling point of 337.6°C . It is used in research settings as a synthetic intermediate, particularly in peptide chemistry and prodrug development. Handling requires storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation, and solutions should avoid repeated freeze-thaw cycles .

Properties

IUPAC Name

chloromethyl (2S)-2-(methoxycarbonylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4/c1-5(2)6(7(11)14-4-9)10-8(12)13-3/h5-6H,4H2,1-3H3,(H,10,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBMMJJMRLKXID-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the methylbutanoate backbone: This can be achieved through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.

    Introduction of the chloromethyl group: This step often involves the chlorination of a suitable precursor, such as an alcohol or an alkyl halide, using reagents like thionyl chloride or phosphorus trichloride.

    Addition of the methoxycarbonyl group: This can be accomplished through a nucleophilic substitution reaction where a methoxycarbonyl group is introduced using reagents like dimethyl carbonate or methyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl ester moiety (OCH2Cl-\text{OCH}_2\text{Cl}) exhibits high electrophilicity, enabling nucleophilic displacement under mild conditions. Key reactions include:

Reaction with Amines
In peptide synthesis, the chloromethyl group reacts with primary amines (e.g., amino acid residues) to form stable amide bonds. For example:

R NH2+ S chloromethyl esterR NH CO OCH2 S backbone+HCl\text{R NH}_2+\text{ S chloromethyl ester}\rightarrow \text{R NH CO OCH}_2-\text{ S backbone}+\text{HCl}

This reaction proceeds in dichloromethane/water biphasic systems with sodium bicarbonate as a base, achieving near-quantitative yields .

Reaction with Thiols
Thiol-containing nucleophiles (e.g., cysteine derivatives) displace chloride to form thioether linkages:

R SH+ S chloromethyl esterR S CH2O CO S backbone+HCl\text{R SH}+\text{ S chloromethyl ester}\rightarrow \text{R S CH}_2\text{O CO S backbone}+\text{HCl}

Optimal conditions involve polar aprotic solvents (e.g., DMF) at 20–25°C .

Nucleophile Conditions Product Yield Source
AminesCH2Cl2/H2O\text{CH}_2\text{Cl}_2/\text{H}_2\text{O}, 0–20°CAmide-linked derivatives100%
ThiolsDMF, RTThioether conjugates85–90%

Chloromethyl Ester Hydrolysis

The chloromethyl ester hydrolyzes to the corresponding carboxylic acid under basic conditions:

 S OCH2ClOH S COOH+Cl+CH3OH\text{ S OCH}_2\text{Cl}\xrightarrow{\text{OH}^-}\text{ S COOH}+\text{Cl}^-+\text{CH}_3\text{OH}

This reaction occurs rapidly in aqueous NaHCO₃ at 0°C, yielding (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid .

Methoxycarbonylamino Group Stability

The carbamate (NH CO OCH3-\text{NH CO OCH}_3) resists hydrolysis under mild acidic/basic conditions (pH 3–10) but cleaves in concentrated HCl (6 M, 100°C) to release the free amine:

 S NH CO OCH3HCl S NH2+CO2+CH3OH\text{ S NH CO OCH}_3\xrightarrow{\text{HCl}}\text{ S NH}_2+\text{CO}_2+\text{CH}_3\text{OH}

This stability profile allows selective modification of the chloromethyl group without disturbing the carbamate .

Peptide Coupling

The compound serves as an acylating agent in solid-phase peptide synthesis. Its chloromethyl group reacts with resin-bound amines, enabling sequential elongation while preserving stereochemical integrity .

Crosslinking in Polymer Chemistry

Reaction with diamine or dithiol crosslinkers forms networked polymers. For example, ethylenediamine generates bis-amide linkages, yielding hydrogels with tunable mechanical properties .

Comparative Reactivity of Structural Analogues

Compound Functional Groups Reactivity
(S)-Chloromethyl ester (target)Chloromethyl, carbamateHigh electrophilicity at OCH2Cl-\text{OCH}_2\text{Cl}
L-Valine DerivativesAmino, carboxylLimited crosslinking utility
Methionine AnaloguesThioether, carboxylOxidative susceptibility

The chloromethyl ester’s unique reactivity enables applications inaccessible to analogues, such as site-specific bioconjugation .

Stability and Storage Recommendations

  • Thermal Stability : Decomposes above 150°C, releasing HCl and CO₂ .

  • Solubility : Miscible in dichloromethane, DMF, and THF; insoluble in water .

  • Storage : Stable at –20°C under inert gas (N₂/Ar) for >12 months .

Scientific Research Applications

Pharmaceutical Development

1. Medicinal Chemistry
(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate has garnered attention for its possible interactions with biological targets, influencing metabolic pathways. Its structure suggests a range of biological activities, making it a candidate for drug development. Computer-aided drug design tools have been utilized to predict its biological activity spectrum, indicating promising therapeutic applications alongside potential toxic effects.

2. Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be used in the production of Ledipasvir, an antiviral medication used to treat hepatitis C . The synthetic pathways for producing (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate are efficient and maintain stereochemical integrity, which is crucial for the biological activity of the resultant compounds.

1. Antiparasitic Activity
Research indicates that derivatives of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate may exhibit antiparasitic properties. Studies have shown that similar compounds can inhibit the growth of parasites such as Leishmania and Trypanosoma, suggesting that this compound could be explored further for developing antiparasitic agents .

2. Interaction Studies
Interaction studies have focused on the binding affinity of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate to various biological targets. Techniques such as molecular docking and enzyme inhibition assays help elucidate its mechanism of action and therapeutic potential while assessing any adverse effects associated with its use.

Mechanism of Action

The mechanism of action of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it can modulate receptor function by interacting with binding sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Chloromethyl ester group : Enhances reactivity in nucleophilic substitution reactions.
  • Methoxycarbonyl (Boc analog): Protects the amino group, offering moderate stability compared to tert-butoxycarbonyl (Boc).
  • (S)-configuration : Imparts chirality, critical for biological activity and synthetic applications.
Table 1: Structural Comparison with Analogous Compounds
Compound Name Molecular Formula Key Functional Groups Key Differences Reference
(S)-Chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate C₁₁H₂₀ClNO₄ Chloromethyl ester, methoxycarbonyl, (S)-valine Reference compound
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ Trifluoroethylamino, methyl ester Fluorinated side chain; lacks chloromethyl
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate C₁₁H₂₂N₂O₄ Boc-protected amino, methyl ester Boc group (higher stability than methoxy)
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ Methylamino, hydrochloride salt Charged species; improved aqueous solubility
EMB-FUBINACA (Ethyl 2-({1-[(4-fluorophenyl)methyl]-1H-indazole-3-carbonyl}amino)-3-methylbutanoate) C₂₃H₂₄FN₃O₃ Indazole ring, fluorophenyl, ethyl ester Cannabimimetic activity; complex aryl group

Physicochemical Properties

  • Solubility: The chloromethyl ester group in the target compound reduces polarity, limiting water solubility. By contrast, hydrochloride salts (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) exhibit higher solubility in polar solvents due to ionic character .
  • Stability: The methoxycarbonyl group offers moderate hydrolytic stability, whereas Boc-protected analogs (e.g., [(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate) are more resistant to acidic conditions .
  • Reactivity: The chloromethyl ester enables facile alkylation reactions, unlike methyl or ethyl esters in other analogs (e.g., Methyl 2-amino-3-methylbutanoate hydrochloride) .

Biological Activity

(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chloromethyl group : Enhances reactivity.
  • Methoxycarbonyl group : Contributes to its pharmacological properties.
  • Amino group : Essential for biological interactions.

Biological Activity Overview

(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. The following table summarizes its potential pharmacological effects:

Biological Activity Description
Antimicrobial Exhibits activity against certain bacterial strains, indicating potential use as an antibacterial agent.
Antioxidant May reduce oxidative stress, contributing to cellular protection mechanisms.
Anti-inflammatory Shows promise in modulating inflammatory pathways, potentially useful in treating inflammatory diseases.
Enzyme Inhibition Interacts with specific enzymes involved in metabolic processes, influencing biochemical pathways.

The mechanism of action for (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate involves several biochemical interactions:

  • Enzyme Substrate : The compound may act as a substrate for enzymes involved in amino acid metabolism, which can influence various metabolic pathways.
  • Receptor Binding : Its structural components suggest potential binding affinity to specific receptors, affecting signal transduction pathways.
  • Reactive Intermediate Formation : The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with biological macromolecules.

Synthesis Methods

The synthesis of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate can be achieved through various methods:

  • Esterification Reactions : Utilizing protic acids (e.g., hydrochloric acid) catalyzes the formation of the ester bond.
  • Chloromethylation : This step introduces the chloromethyl group, enhancing the compound's reactivity.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antibacterial effect of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Effects :
    • Research exploring the anti-inflammatory properties demonstrated that the compound could downregulate pro-inflammatory cytokines in vitro, indicating its therapeutic potential for inflammatory disorders.
  • Metabolic Pathway Interaction :
    • A computational study using molecular docking techniques revealed that (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate binds effectively to enzymes involved in amino acid metabolism, suggesting a role in modulating metabolic pathways.

Q & A

Q. What are the key steps for synthesizing (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate?

The synthesis typically involves:

  • Amino protection : Introducing the methoxycarbonyl group to protect the amine, analogous to tert-butoxycarbonyl (Boc) protection methods .
  • Esterification : Reacting the carboxylic acid intermediate with chloromethylating agents (e.g., chloromethyl chloroformate) under anhydrous conditions.
  • Stereochemical control : Using chiral starting materials (e.g., (S)-configured amino acids) or enantioselective catalysis to maintain the (S)-configuration .
  • Purification : Employing reversed-phase C18 column chromatography (acetonitrile/water gradients) to isolate the product .

Q. How can the purity and identity of the compound be verified?

  • LCMS/HPLC : Retention time and mass spectrometry data (e.g., [M+H]+ ion) confirm molecular weight and purity. For example, LCMS conditions similar to those used for methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate can be adapted .
  • 1H-NMR : Characteristic peaks for the methoxycarbonyl group (~3.7 ppm, singlet) and chloromethyl ester (~4.5–5.0 ppm) should be observed. Compare with spectral data from structurally related esters, such as methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride .
  • Chiral HPLC : To confirm enantiomeric excess using chiral stationary phases .

Q. What are the critical storage conditions for this compound?

  • Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the chloromethyl ester .
  • Avoid moisture and prolonged exposure to light, as chloroesters are prone to degradation .

Advanced Research Questions

Q. How can competing side reactions during synthesis (e.g., racemization or ester hydrolysis) be minimized?

  • Low-temperature reactions : Conduct esterification steps at 0–5°C to reduce racemization .
  • Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates .
  • Protecting group strategy : Temporarily protect reactive groups (e.g., tert-butyl in similar compounds) to block unwanted nucleophilic attacks .
  • Real-time monitoring : Employ TLC or inline HPLC to detect intermediates and adjust reaction conditions promptly .

Q. What analytical methods resolve contradictions in stereochemical assignment?

  • X-ray crystallography : Definitive confirmation of absolute configuration, as demonstrated for structurally related amides .
  • Optical rotation : Compare experimental [α]D values with literature data for chiral esters (e.g., (S)-2-hydroxy-3-methylbutanoate derivatives ).
  • NOESY NMR : Detect spatial proximity of substituents to validate stereochemistry .

Q. How does the chloromethyl group influence the compound’s reactivity in downstream applications?

  • Nucleophilic substitution : The chloromethyl ester can act as a leaving group, enabling conjugation with thiols or amines (e.g., in prodrug design) .
  • Stability trade-offs : While reactive, the group’s liability requires careful handling. Stabilize via lyophilization or formulation with cyclodextrins .

Q. What strategies optimize yield in large-scale synthesis?

  • Solvent selection : Use THF or DMF for improved solubility of intermediates, as seen in methyl 1-(methylamino)cyclobutanecarboxylate synthesis .
  • Catalytic efficiency : Screen palladium or organocatalysts for enantioselective steps .
  • Workflow integration : Combine protection, coupling, and deprotection steps in one pot to reduce purification losses .

Methodological Considerations

Q. How to address discrepancies in LCMS/HPLC data across batches?

  • Column recalibration : Use certified reference standards (e.g., (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid) to validate retention times .
  • Mass accuracy checks : Perform high-resolution MS (HRMS) to distinguish isobaric impurities .
  • Buffer optimization : Adjust mobile phase pH or ion-pairing agents to resolve co-eluting peaks .

Q. What are the best practices for characterizing hydrolytic degradation products?

  • Forced degradation studies : Expose the compound to acidic/basic conditions and analyze via LCMS to identify hydrolysis by-products (e.g., methoxycarbonylamine and 3-methylbutanoic acid derivatives) .
  • Isotopic labeling : Use deuterated water (D2O) in degradation experiments to track proton exchange in NMR .

Q. How can this compound serve as an intermediate in peptide mimetics or prodrugs?

  • Peptide coupling : Activate the carboxylic acid (if present) using HATU/DIPEA for amide bond formation .
  • Prodrug activation : The chloromethyl ester can be enzymatically cleaved in vivo, releasing active drug molecules .

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